3,4-Dibromo-2-methylphenol

Vue d'ensemble

Description

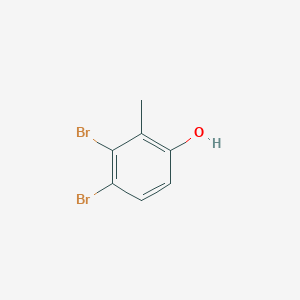

3,4-Dibromo-2-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a methyl group at the 2 position, along with a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

A common method involves dissolving 2-methylphenol in a suitable solvent such as chloroform, followed by the addition of bromine at low temperatures (around -20 to -15°C) to control the reaction rate and prevent over-bromination . The reaction mixture is then allowed to warm to room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dibromo-2-methylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atoms on the benzene ring make it susceptible to further electrophilic substitution reactions.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions to introduce additional substituents on the benzene ring.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as zinc (Zn) in acetic acid (CH3COOH) can be employed to reduce the bromine atoms.

Major Products Formed

Electrophilic Substitution: Products with additional substituents on the benzene ring.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Debrominated phenols or other reduced products.

Applications De Recherche Scientifique

3,4-Dibromo-2-methylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the effects of brominated phenols on biological systems.

Medicine: Research is ongoing to explore its potential as an antimicrobial or antifungal agent.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-2-methylphenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity.

Comparaison Avec Des Composés Similaires

3,4-Dibromo-2-methylphenol can be compared with other dibromophenols, such as:

- 2,3-Dibromophenol

- 2,4-Dibromophenol

- 2,5-Dibromophenol

- 2,6-Dibromophenol

- 3,5-Dibromophenol

Each of these compounds has a different arrangement of bromine atoms on the benzene ring, leading to variations in their chemical properties and reactivity . The unique positioning of the bromine atoms in this compound makes it particularly suitable for specific applications, such as in the synthesis of flame retardants and other specialty chemicals.

Activité Biologique

3,4-Dibromo-2-methylphenol (DBMP) is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆Br₂O and is classified under the category of brominated phenolic compounds. Its structure consists of a phenolic ring with two bromine substituents at the 3 and 4 positions and a methyl group at the 2 position. This configuration significantly influences its biological activity.

Biological Activities

1. Antimicrobial Activity

DBMP exhibits notable antimicrobial properties against various bacterial strains. Research indicates that it has effective inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For instance, studies have reported MIC values ranging from 0.5 to 6.3 µM against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .

2. Cytotoxic Effects

DBMP has demonstrated cytotoxicity in several cancer cell lines. Notably, it has shown significant effects against human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), lung adenocarcinoma (A549), and myelogenous leukemia (K562) cell lines. The cytotoxic effects were quantified using IC₅₀ values, which indicate the concentration required to inhibit cell proliferation by 50%. For example, one study reported an IC₅₀ value of approximately 0.304 µM for specific cancer cell lines .

3. Antifungal Activity

In addition to its antibacterial properties, DBMP has also been evaluated for antifungal activity against various phytopathogenic fungi. It exhibited moderate antifungal properties against species such as Botrytis cinerea and Fusarium graminearum, suggesting potential applications in agricultural settings .

4. Mechanism of Action

The biological activity of DBMP is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : DBMP may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It can modulate ROS levels, which are critical in signaling pathways related to inflammation and cancer progression .

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Case Studies

Several studies have focused on the biological evaluation of DBMP:

- Study on Antimicrobial Efficacy : A study conducted on marine-derived compounds highlighted that DBMP demonstrated significant antibacterial activity comparable to standard antibiotics, indicating its potential as a therapeutic agent .

- Cytotoxicity Assessment : In vitro assays showed that DBMP effectively inhibited the growth of various cancer cell lines, with a focus on understanding its selectivity for tumor cells over normal cells .

Research Findings Summary Table

Propriétés

IUPAC Name |

3,4-dibromo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZVZINHTCNBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311815 | |

| Record name | 3,4-Dibromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-37-7 | |

| Record name | 3,4-Dibromo-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.